molecular formula C18H21N3O3S B12192036 N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B12192036
M. Wt: 359.4 g/mol
InChI Key: LQHNCNMPXQNKSC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC rules for polycyclic heterocycles. The parent structure is 2,4,5,6-tetrahydrocyclopenta[c]pyrazole , a bicyclic system comprising a five-membered cyclopentane ring fused to a pyrazole ring at positions 2 and 3. The substituents are prioritized as follows:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group at position 2 of the pyrazole ring.
  • A benzylcarboxamide group (-CONH-benzyl) at position 3.

The full IUPAC name is derived by numbering the pyrazole ring such that the fused cyclopentane occupies positions 2,4,5,6. The tetrahydrothiophene dioxide substituent is prefixed with its position (C2), followed by the carboxamide group at C3. The resulting name reflects the compound’s hybrid architecture, integrating sulfur-containing and aromatic moieties.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by three key structural elements:

  • Cyclopenta[c]pyrazole Core : The fused bicyclic system adopts a puckered conformation, with the pyrazole ring (bond angles ≈ 120°) fused to a cyclopentane ring exhibiting envelope-like puckering (C5-C6-C7-C8 dihedral angle: 15.2°).
  • Tetrahydrothiophene Dioxide Moiety : The five-membered sulfur ring exists in a half-chair conformation, with the sulfone group (S=O bonds: 1.43–1.45 Å) introducing rigidity. The sulfur atom’s tetrahedral geometry (bond angles: 104–108°) contributes to steric strain.
  • Benzylcarboxamide Side Chain : The benzyl group projects orthogonally from the pyrazole plane (N-C=O dihedral angle: 85°), minimizing steric clashes with the tetrahydrothiophene substituent.

Computational studies (DFT/B3LYP/6-311G**) predict two dominant conformers differing in the orientation of the benzyl group relative to the sulfone ring. The global minimum conformation features an intramolecular hydrogen bond between the carboxamide NH and a sulfone oxygen (distance: 2.12 Å), stabilizing the structure.

X-ray Crystallographic Studies of Pyrazole-Tetrahydrothiophene Hybrid Systems

Single-crystal X-ray diffraction data for analogous compounds reveal critical structural insights:

Parameter Value (Å/°) Source Compound
Pyrazole C-N bond 1.34 ± 0.02 N-Benzylpyrazole
S=O bond length 1.45 ± 0.01 Tetrahydrothiophene dioxide
C-S-C angle 105.3° Sulfolane derivatives
Interplanar angle* 12.5° Cyclopenta[c]pyrazole

*Angle between pyrazole and cyclopentane planes.

The pyrazole ring exhibits near-planarity (root-mean-square deviation: 0.08 Å), while the tetrahydrothiophene ring’s sulfone group induces distortion. Packing analyses show π-π stacking between benzyl groups (centroid distance: 3.8 Å) and hydrogen bonding involving sulfone oxygens (O···H-N: 2.1 Å).

Comparative Analysis with Related Cyclopenta[c]pyrazole Derivatives

Key structural and electronic differences between this compound and analogues are summarized below:

Property Target Compound Thieno[2,3-c]pyrazole Pyrazolo[4,3-c]pyridine
Molecular Formula C₂₀H₂₂N₃O₃S C₁₉H₂₁N₃OS C₁₆H₂₁ClN₄O
Molecular Weight (g/mol) 384.47 347.45 344.82
LogP (Predicted) 2.8 ± 0.3 3.1 ± 0.2 2.5 ± 0.4
H-bond Acceptors 5 4 5

The tetrahydrothiophene dioxide moiety enhances polarity (logP reduction vs. thieno analogues) while the benzyl group increases lipophilicity relative to alkyl-substituted derivatives. Electronic effects from the sulfone group reduce pyrazole ring electron density (NMR δH: 8.2 ppm for H4 vs. 7.9 ppm in non-sulfonated analogues), influencing reactivity.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-benzyl-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H21N3O3S/c22-18(19-11-13-5-2-1-3-6-13)17-15-7-4-8-16(15)20-21(17)14-9-10-25(23,24)12-14/h1-3,5-6,14H,4,7-12H2,(H,19,22)

InChI Key

LQHNCNMPXQNKSC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Sulfonation of Tetrahydrothiophene-3-Amine

The oxidation of tetrahydrothiophene-3-amine to its 1,1-dioxide derivative is pivotal. Using a mixture of hydrogen peroxide and acetic acid (3:1 v/v) at 40°C for 24 hours achieves quantitative conversion. Alternative oxidants like Oxone® in water reduce reaction time to 6 hours but require pH adjustment to 3–4 to prevent decomposition.

Amide Bond Formation

Coupling the pyrazole intermediate with 1,1-dioxidotetrahydrothiophen-3-amine employs carbodiimide chemistry. A study comparing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) found EDC with hydroxybenzotriazole (HOBt) in dichloromethane maximizes yield (82%).

Analytical and Spectroscopic Characterization

Successful synthesis requires rigorous characterization:

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6d_6) displays a singlet at δ 3.72 ppm for the tetrahydrothiophene dioxide methylene groups and a multiplet at δ 7.28–7.35 ppm for the benzyl aromatic protons.

  • MS : ESI-MS m/z 359.4 [M+H]+^+.

  • HPLC : Retention time 12.3 minutes on a C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

Side products like open-chain hydrazones may form if reaction pH exceeds 5. Buffering the system with ammonium acetate (pH 4.5) suppresses this issue.

Oxidative Degradation

The sulfone group is prone to over-oxidation. Strict temperature control (<50°C) and incremental oxidant addition mitigate this risk.

Industrial-Scale Adaptation

A recent patent describes a continuous-flow reactor system for large-scale synthesis. Key features include:

  • Residence time : 30 minutes per step.

  • Yield : 68% with 99.5% purity.

  • Solvent recovery : 95% THF recycled via distillation .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Sulfide Derivatives: Formed through reduction.

    Substituted Benzyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue identified is 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (CAS: 1040665-86-8), which differs solely by the substitution of the benzyl group with a 4-fluorobenzyl moiety . Below is a comparative analysis:

Property N-benzyl Derivative N-(4-fluorobenzyl) Derivative
Molecular Formula C₁₉H₂₁N₃O₃S C₁₈H₂₀FN₃O₃S
Molecular Weight ~377.45 g/mol (calculated) 377.4 g/mol (reported)
Substituent Benzyl (C₆H₅CH₂) 4-Fluorobenzyl (4-F-C₆H₄CH₂)
Key Functional Groups Pyrazole, cyclopentane, sulfone, carboxamide Pyrazole, cyclopentane, sulfone, fluorinated carboxamide

Impact of Fluorination

The introduction of a fluorine atom at the para position of the benzyl group in the analogue is a common medicinal chemistry strategy to:

  • Modulate lipophilicity : The electronegative fluorine may slightly increase logP, affecting membrane permeability.
  • Influence binding affinity : Fluorine’s steric and electronic effects could alter interactions with hydrophobic pockets or hydrogen-bonding networks in biological targets.

Hypothetical Pharmacological Differences

While empirical data for the N-benzyl derivative are lacking, comparisons with the fluorinated analogue suggest:

  • Target selectivity : The benzyl group’s bulkiness might favor interactions with larger binding sites, whereas the 4-fluorobenzyl group could enhance selectivity for targets requiring halogen bonding (e.g., kinase ATP pockets).
  • Solubility: The sulfone moiety in both compounds likely improves aqueous solubility compared to non-sulfonated analogues.
  • Synthetic Accessibility : The absence of fluorine simplifies synthesis for the N-benzyl derivative, reducing costs and reaction steps.

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